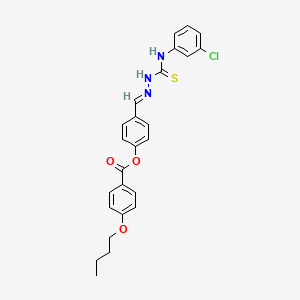
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
Description
4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-butoxybenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNOS
CAS Number: 764692-62-8
Molecular Weight: 482.005 g/mol
Properties
CAS No. |
764692-62-8 |
|---|---|
Molecular Formula |
C25H24ClN3O3S |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-butoxybenzoate |
InChI |
InChI=1S/C25H24ClN3O3S/c1-2-3-15-31-22-13-9-19(10-14-22)24(30)32-23-11-7-18(8-12-23)17-27-29-25(33)28-21-6-4-5-20(26)16-21/h4-14,16-17H,2-3,15H2,1H3,(H2,28,29,33)/b27-17+ |
InChI Key |
MEXGSTJUKWRSLK-WPWMEQJKSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: As of now, there is limited information on large-scale industrial production methods for this compound. Researchers primarily focus on its unique properties rather than its commercial synthesis.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions.
Reduction: Reduction reactions are possible.
Substitution: Substitution reactions with appropriate nucleophiles or electrophiles can occur.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.
Major Products: The major products formed during these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Organic Synthesis: Researchers explore its unique structure for designing novel organic compounds.
Material Science:
Bioactivity: Its biological effects remain an active area of research.
Drug Development: Potential as a lead compound for drug development.
Fine Chemicals: Limited applications in specialized chemical industries.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains elusive. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are scarce, this compound’s uniqueness lies in its specific substitution pattern and functional groups. Similar compounds include:
- 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
- 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Remember that this compound’s rarity contributes to the limited available information
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


